M-Peg5-sulfonyl chloride
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Overview
Description
M-Peg5-sulfonyl chloride is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a sulfonyl chloride group attached to a PEG chain. This compound is widely used in various fields due to its unique chemical properties, including its ability to increase the water solubility of other compounds and its reactivity with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M-Peg5-sulfonyl chloride typically involves the reaction of a PEG derivative with a sulfonyl chloride precursor. One common method is the oxidation of thiols or disulfides to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride . Another approach involves the use of N-chlorosuccinimide (NCS) and hydrochloric acid to convert thiol derivatives into sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often employs continuous flow processes to ensure better control over reaction parameters and to improve safety by avoiding thermal runaway . These methods typically use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination .
Chemical Reactions Analysis
Types of Reactions
M-Peg5-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides using oxidizing agents like hydrogen peroxide.
Substitution: Reaction with amines to form sulfonamides.
Hydrolysis: Reaction with water to form sulfonic acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, thionyl chloride, N-chlorosuccinimide.
Reaction Conditions: Mild temperatures, presence of catalysts like zirconium tetrachloride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
M-Peg5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various PEG derivatives.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the production of functionalized nanoparticles for various industrial applications.
Mechanism of Action
The mechanism of action of M-Peg5-sulfonyl chloride involves its reactivity with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate ester linkages. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile to form the final product .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the PEG chain.
Sulfonyl Hydrazides: Used in the synthesis of sulfonamides but require different reaction conditions.
Uniqueness
M-Peg5-sulfonyl chloride is unique due to its PEG chain, which imparts water solubility and biocompatibility, making it particularly useful in biomedical applications .
Properties
Molecular Formula |
C11H23ClO7S |
---|---|
Molecular Weight |
334.81 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C11H23ClO7S/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3 |
InChI Key |
LHUSJYZQENFIQV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
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